molecular formula C16H22N2O4 B13937783 1-(2-(2-((Allyloxy)methyl)-4-nitrophenoxy)ethyl)pyrrolidine CAS No. 937273-32-0

1-(2-(2-((Allyloxy)methyl)-4-nitrophenoxy)ethyl)pyrrolidine

Cat. No.: B13937783
CAS No.: 937273-32-0
M. Wt: 306.36 g/mol
InChI Key: GQBKXZRZSDLTDI-UHFFFAOYSA-N
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Description

1-(2-(2-((Allyloxy)methyl)-4-nitrophenoxy)ethyl)pyrrolidine is a complex organic compound featuring a pyrrolidine ring, an allyloxy group, and a nitrophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-((Allyloxy)methyl)-4-nitrophenoxy)ethyl)pyrrolidine typically involves multiple steps One common approach is to start with the preparation of the nitrophenoxy intermediate, which is then reacted with an allyloxy groupThe reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-((Allyloxy)methyl)-4-nitrophenoxy)ethyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Reduction: The allyloxy group can be oxidized to form an aldehyde or carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to optimize yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while oxidation of the allyloxy group can produce an aldehyde or carboxylic acid .

Scientific Research Applications

1-(2-(2-((Allyloxy)methyl)-4-nitrophenoxy)ethyl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(2-((Allyloxy)methyl)-4-nitrophenoxy)ethyl)pyrrolidine involves its interaction with specific molecular targets. The nitrophenoxy moiety can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity, leading to more potent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(2-((Allyloxy)methyl)-4-nitrophenoxy)ethyl)pyrrolidine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

937273-32-0

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

1-[2-[4-nitro-2-(prop-2-enoxymethyl)phenoxy]ethyl]pyrrolidine

InChI

InChI=1S/C16H22N2O4/c1-2-10-21-13-14-12-15(18(19)20)5-6-16(14)22-11-9-17-7-3-4-8-17/h2,5-6,12H,1,3-4,7-11,13H2

InChI Key

GQBKXZRZSDLTDI-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC1=C(C=CC(=C1)[N+](=O)[O-])OCCN2CCCC2

Origin of Product

United States

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